3-chloro-5-sulfanylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,11H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQLUVQZOYJZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101303987 | |
| Record name | 3-Chloro-5-mercaptobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53985-47-0 | |
| Record name | 3-Chloro-5-mercaptobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53985-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-mercaptobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101303987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-sulfanylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Chloro 5 Sulfanylbenzoic Acid and Its Structural Analogues
Retrosynthetic Analysis for the Design of 3-chloro-5-sulfanylbenzoic acid Pathways
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections guide the synthetic design: the carbon-sulfur (C-S) bond of the thiol group and the carbon-carbon (C-C) bond of the carboxylic acid group.
Primary Disconnections and Precursors:
C-COOH Disconnection: This approach disconnects the carboxylic acid group, leading to precursors like 1-chloro-3-sulfanyl-5-methylbenzene or 1-chloro-3-iodo-5-sulfanylbenzene. The carboxylic acid can then be formed in a final step via oxidation of the methyl group or carboxylation of an organometallic intermediate, respectively.
C-S Disconnection: This strategy involves breaking the bond between the aromatic ring and the sulfur atom. This points to precursors such as 3,5-dichlorobenzoic acid or 3-chloro-5-aminobenzoic acid. The thiol group can be introduced via nucleophilic substitution or through a Sandmeyer-type reaction sequence.
A third possibility involves functional group interconversion (FGI), where one functional group is converted into another. For instance, a sulfonic acid or sulfonyl chloride group could be reduced to the target thiol group. These retrosynthetic pathways provide a logical framework for developing the synthetic routes discussed below.
Classical Approaches to the Synthesis of this compound
Classical methods rely on well-established, multi-step reaction sequences that are often stoichiometric in nature.
Introducing a thiol (-SH) group onto an aromatic ring can be achieved through several established methods.
From Diazonium Salts: A common route starts with a corresponding aniline, such as 3-amino-5-chlorobenzoic acid. The amino group is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid. The diazonium salt can then be reacted with a sulfur nucleophile, like potassium ethyl xanthate, followed by hydrolysis to yield the thiol. A related process involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid, followed by treatment with a metal chloride, although this yields a sulfamoyl derivative rather than a direct thiol. google.com
Reduction of Sulfonyl Chlorides: Another pathway begins with the sulfonation of a suitable precursor, like 3-chlorobenzoic acid, to generate 3-chloro-5-sulfonyl chloride-benzoic acid. This intermediate can then be reduced to the corresponding thiol using a strong reducing agent such as zinc dust in an acidic medium.
Nucleophilic Aromatic Substitution: While less common for this specific substitution pattern due to the deactivating nature of the existing groups, a highly activated aryl halide could potentially react with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) to introduce the thiol group.
The formation of the benzoic acid moiety is a critical step in many synthetic designs.
Oxidation of a Benzylic Carbon: A powerful and common method is the oxidation of a methyl group on the aromatic ring. britannica.com Starting with 3-chloro-5-methyltoluene, one could selectively oxidize one methyl group to a carboxylic acid. However, a more controlled approach would start with a precursor like 3-chloro-5-methylthiophenol, where the corresponding toluene (B28343) derivative is oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid have traditionally been used for this transformation. britannica.comthieme.de
Hydrolysis of Nitriles: The carboxylic acid can be formed from a nitrile (cyanobenzene) derivative. britannica.comncert.nic.in For example, a precursor such as 3-chloro-5-sulfanylbenzonitrile could be hydrolyzed under acidic or basic conditions to yield the final product. The nitrile itself can be introduced via a Sandmeyer reaction from an amino group or through nucleophilic substitution on an aryl halide.
Carbonation of Organometallic Reagents: A versatile method involves the reaction of an organometallic intermediate with carbon dioxide (dry ice). Starting from a dihalide like 1,3-dichloro-5-iodobenzene, one could selectively form an organolithium or Grignard reagent at the more reactive iodine position, which is then quenched with CO₂ to form the carboxylic acid. This would be followed by the introduction of the thiol group.
Modern Catalytic and Green Chemistry Innovations in this compound Synthesis
Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency and reduce environmental impact. jddhs.com
Transition metal catalysis offers highly efficient ways to form C-S bonds, providing milder alternatives to classical methods. nih.gov
Buchwald-Hartwig Amination Analogue for C-S Coupling: Palladium or copper catalysts can be used to couple aryl halides or triflates with thiols or thiolate salts. For instance, a precursor like 3,5-dichlorobenzoic acid could be selectively coupled with a thiol equivalent using a palladium catalyst with a specialized ligand. This approach offers high functional group tolerance.
Decarboxylative Coupling: Recent advances have explored the use of aromatic carboxylic acids directly in cross-coupling reactions. acs.org A photoinduced, copper-catalyzed decarboxylative carbometalation strategy has been developed, which could potentially be adapted for C-S bond formation, though this is a novel and developing area. acs.org
The table below summarizes potential catalytic approaches.
| Catalyst System | Precursor 1 | Precursor 2 | Reaction Type | Advantage |
| Palladium/Ligand | 3,5-Dichlorobenzoic acid | Thiol source (e.g., H₂S) | C-S Cross-Coupling | High selectivity and functional group tolerance |
| Copper/Ligand | 3-Chloro-5-iodobenzoic acid | Thiolate salt | C-S Cross-Coupling | Lower cost catalyst compared to palladium |
Green chemistry principles aim to design safer, more efficient, and environmentally benign chemical processes. nih.gov
Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of all materials from the starting reactants into the final product. jocpr.com Routes that avoid stoichiometric reagents and protecting groups, such as direct C-H functionalization or catalytic cycles, generally have higher atom economy. For example, a direct catalytic C-H thionation of 3-chlorobenzoic acid would be an ideal, though challenging, green route. The traditional synthesis of ibuprofen, known as the "brown route," had an atom economy of about 40%, while the modern "green route" improved this to 77%. monash.edu Similar principles can be applied to optimize the synthesis of this compound.
Catalysis over Stoichiometry: The use of catalytic reagents is preferred over stoichiometric ones because catalysts can be used in small amounts and are regenerated, reducing waste. monash.edu The transition metal-catalyzed reactions mentioned above are prime examples. youtube.com Furthermore, biocatalysis, using enzymes for chemical transformations, represents a highly sustainable approach due to its selectivity and environmentally friendly nature. nih.gov
Safer Reagents and Solvents: Green approaches prioritize the use of less hazardous chemicals. jddhs.com For instance, replacing toxic oxidizing agents like Cr(VI) salts with molecular oxygen or hydrogen peroxide for the formation of the carboxylic acid group significantly improves the safety and environmental profile of the synthesis. thieme.deorganic-chemistry.org Recent developments include the photooxidation of toluene derivatives using just bromine, water, and air, which avoids heavy metal oxidants entirely. thieme.de
Synthesis of Precursors and Key Intermediates for this compound Derivatization
The synthesis of this compound and its derivatives hinges on the availability of appropriately substituted precursors. The chemical literature provides several methodologies for the synthesis of structurally related mercaptobenzoic acids, which can be adapted for the target molecule. These methods often involve the introduction of the thiol group (-SH) or a precursor group onto a chlorinated benzoic acid scaffold, or vice versa.
One common strategy involves the conversion of an amino group to a sulfanyl (B85325) group. For instance, the synthesis of 4-chloro-3-mercaptobenzoic acid is achieved by the diazotization of 3-amino-4-chlorobenzoic acid, followed by a reaction with potassium ethyl xanthate. prepchem.com This process, known as the Leuckart thiophenol reaction, is a well-established method for introducing a thiol group onto an aromatic ring. A similar approach could conceivably be applied to a 3-amino-5-chlorobenzoic acid precursor to yield the desired this compound.
Another prevalent method for creating the C-S bond is through the reaction of an aryl halide with a sulfur nucleophile. A notable example is the synthesis of 4-mercaptobenzoic acid from p-chlorobenzoic acid and thiourea (B124793), a reaction catalyzed by iodine. guidechem.com This approach is particularly relevant due to the structural similarity of the starting material to 3-chlorobenzoic acid. The reaction proceeds through an isothiuronium (B1672626) salt intermediate, which is then hydrolyzed to the corresponding thiol.
Furthermore, the synthesis of 6-chloro-2-mercaptobenzoic acid from 2,6-dichlorobenzonitrile (B3417380) highlights a pathway beginning with a nitrile. google.com This process involves a sulfo-reaction followed by hydrolysis of the nitrile and the introduced sulfur functionality to yield the carboxylic acid and thiol groups, respectively. google.com This route demonstrates the versatility of starting materials for accessing mercaptobenzoic acid derivatives.
The table below summarizes key synthetic precursors and the methodologies for obtaining related mercaptobenzoic acids, which could serve as a basis for the synthesis of this compound.
| Precursor/Starting Material | Target Analogue | Key Reagents | Reaction Type | Reference |
|---|---|---|---|---|
| 3-Amino-4-chlorobenzoic acid | 4-Chloro-3-mercaptobenzoic acid | Sodium nitrite, Potassium ethyl xanthate, Nickel chloride | Diazotization followed by Xanthate decomposition | prepchem.com |
| p-Chlorobenzoic acid | 4-Mercaptobenzoic acid | Thiourea, Iodine | Nucleophilic aromatic substitution (via isothiuronium salt) | guidechem.com |
| 2,6-Dichlorobenzonitrile | 6-Chloro-2-mercaptobenzoic acid | Sodium sulfide (B99878) nonahydrate, followed by hydrolysis | Nucleophilic aromatic substitution and Hydrolysis | google.com |
| Di(2-chloro-6-carboxyphenyl)disulfide | 3-Chloro-2-mercaptobenzoic acid | Zinc, Acetic acid | Reduction of disulfide | prepchem.com |
Large-Scale Preparations and Industrial Synthesis Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations. The choice of synthetic route is often dictated by factors such as cost and availability of raw materials, reaction efficiency, safety, and environmental impact.
For the industrial production of aromatic thiols, several general strategies are employed. One common method involves the reaction of a monohalo-substituted aromatic compound with an excess of an alkali metal sulfide in a polar organic solvent at elevated temperatures. google.com This approach could be directly applicable to the synthesis of this compound from a dihalogenated benzoic acid precursor. The use of an excess of the sulfide reagent is crucial to favor the formation of the thiol over the corresponding diaryl sulfide byproduct. google.com
Another industrially viable route for the synthesis of aromatic thiols from aryl halides is the reaction with thiourea in the presence of a nickel catalyst. google.com This method offers the advantage of proceeding via an isothiuronium salt, which can be isolated and then hydrolyzed to the thiol, potentially simplifying purification. google.com However, the use of heavy metal catalysts necessitates considerations for their removal from the final product and waste streams.
A patent for the synthesis of 4-mercaptobenzoate esters describes a multi-step process starting from 4-chlorobenzoic acid. google.com This route involves reaction with sodium methyl mercaptide to form 4-(methylthio)benzoic acid, followed by halogenation and subsequent reaction with an alcohol. google.com While this method is for an ester derivative, it highlights a scalable pathway that avoids the direct handling of gaseous hydrogen sulfide or other volatile sulfur reagents.
The table below outlines some of the key considerations and potential methodologies for the large-scale synthesis of aromatic thiols, which are relevant to the production of this compound.
| Methodology | Key Reagents/Catalysts | Advantages for Large-Scale Synthesis | Potential Challenges | Reference |
|---|---|---|---|---|
| Reaction of Aryl Halide with Alkali Metal Sulfide | Alkali metal sulfide (e.g., Na2S) | Direct route, potentially cost-effective reagents. | Requires excess sulfide, potential for diaryl sulfide byproduct formation, requires high temperatures. | google.com |
| Reaction of Aryl Halide with Thiourea | Thiourea, Nickel catalyst | Formation of a stable isothiuronium salt intermediate can aid in purification. | Use of a heavy metal catalyst requires removal and disposal considerations. | google.com |
| Multi-step synthesis via thioether intermediate | Sodium methyl mercaptide, Halogenating agent, Alcohol | Avoids direct use of volatile and toxic sulfur reagents. | Multi-step process can lead to lower overall yield and increased processing time. | google.com |
Reactivity and Mechanistic Studies of 3 Chloro 5 Sulfanylbenzoic Acid
Chemical Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group of 3-chloro-5-sulfanylbenzoic acid undergoes typical reactions characteristic of this functional group, including esterification and amidation.
Esterification and Amidation Mechanisms
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst. youtube.com For example, reaction with methanol (B129727) under acidic conditions yields the methyl ester. This transformation follows the general mechanism of Fischer esterification, where the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water lead to the formation of the ester.
The esterification of hydroxybenzoic acids, such as salicylic (B10762653) acid and p-hydroxybenzoic acid, can also be achieved by reacting them with a halocarbon in a homogeneous liquid phase with a nonquaternizable tertiary amine. google.com
Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides (like DCC) or phosphonium (B103445) salts, which react with the carboxylic acid to form a highly reactive intermediate. nih.govresearchgate.net This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and the release of a byproduct derived from the coupling agent. nih.gov A methodology for the amidation of various carboxylic acids involves the in situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine. nih.govresearchgate.net
A variety of amides can be synthesized from carboxylic acids and amines using this method at room temperature with good to excellent yields. nih.gov Mechanistic studies indicate the in situ formation of chloro- and imido-phosphonium salts that act as activating agents for the carboxylic acid, generating an acyloxy-phosphonium species which then undergoes amidation. nih.gov
Decarboxylation Pathways
Reactions at the Sulfanyl (B85325) (Thiol) Functional Group
The sulfanyl (thiol) group is a versatile functional group that can undergo oxidation, alkylation, and acylation reactions.
Oxidation Reactions and Disulfide Formation
The thiol group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide bond, linking two molecules of this compound to form a dimer. This reaction is a common transformation for thiols and is often reversible under reducing conditions. Further oxidation under stronger conditions can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. researchgate.net The sulfanyl group's ability to form covalent bonds with thiol groups in proteins is a key aspect of its biological activity, particularly in enzyme inhibition.
Alkylation and Acylation of the Thiol
The thiol group is nucleophilic and can readily undergo S-alkylation and S-acylation.
Alkylation: Reaction with an alkyl halide in the presence of a base will lead to the formation of a thioether. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the alkyl halide in an SN2 reaction.
Acylation: Similarly, the thiol can be acylated by reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to form a thioester.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound
The benzene ring of this compound is substituted with two deactivating, ortho-, para-directing groups (the chloro group) and one deactivating, meta-directing group (the carboxylic acid). The sulfanyl group is generally considered an activating, ortho-, para-directing group. The interplay of these substituents will dictate the regioselectivity of further substitution reactions.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. byjus.com The directing effects of the existing substituents determine the position of the incoming electrophile. The activating sulfanyl group would direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). However, the deactivating chloro and carboxylic acid groups will hinder the reaction. The carboxylic acid group directs incoming electrophiles to the meta position (position 5, which is already substituted). The chloro group directs to the ortho and para positions (positions 2, 4, and 6). Considering the combined effects, the most likely positions for electrophilic attack would be positions 2 and 6, ortho to the activating sulfanyl group and ortho/para to the deactivating chloro group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.commsu.edu These reactions typically require a strong electrophile and often a Lewis acid catalyst. masterorganicchemistry.comlumenlearning.com
Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing chloro group on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution, particularly when the ring is further activated by other electron-withdrawing groups. libretexts.org In NAS, a nucleophile attacks the carbon atom bearing a leaving group (in this case, the chlorine atom). libretexts.org The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.orgchegg.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.orgchegg.com For example, the chlorine atom at position 3 can be substituted by thiols or amines under basic or catalytic conditions. The reaction with aromatic thiols in the presence of triethylamine (B128534) in methanol yields 5-sulfamoyl-3-(arylthio)benzoic acids.
Reactivity of the Halogen (Chlorine) Substituent
The chlorine atom attached to the benzene ring of this compound is a key site for chemical modification. Its reactivity is primarily characterized by its participation in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Common nucleophiles that could potentially displace the chlorine atom include amines, alkoxides, and cyanide ions. For instance, reaction with an amine (R-NH2) would be expected to yield a 3-amino-5-sulfanylbenzoic acid derivative. Similarly, treatment with an alkoxide (R-O⁻) could produce a 3-alkoxy-5-sulfanylbenzoic acid.
Beyond nucleophilic substitution, the chlorine atom serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Potential cross-coupling reactions involving the chloro group of this compound include:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, leading to the synthesis of biaryl compounds or other substituted benzoic acids.
Heck-Mizoroki Reaction: Coupling with an alkene under palladium catalysis would introduce a vinyl group at the 3-position.
Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would result in the formation of an alkynyl-substituted benzoic acid.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative and often more general method for forming carbon-nitrogen bonds by coupling with amines.
Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed reaction with a cyanide source.
While these reactions are well-established for a wide range of aryl chlorides, specific experimental data, such as optimized reaction conditions and yields for this compound, are not extensively detailed in the currently available scientific literature. The successful application of these methods would likely require careful optimization of the catalyst system, ligands, base, and solvent to account for the specific electronic and steric properties of the substrate.
Computational and Experimental Mechanistic Elucidation of Key Reactions
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcome of new transformations. For this compound, both computational and experimental studies can provide valuable insights into the reactivity of its chloro substituent.
Computational Mechanistic Studies:
Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms. For the reactions of this compound, DFT calculations could be employed to:
Model Reactant and Intermediate Structures: The geometries of the starting material, transition states, and intermediates (such as the Meisenheimer complex in nucleophilic aromatic substitution or organopalladium intermediates in cross-coupling reactions) can be optimized.
Calculate Reaction Energy Profiles: By determining the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be calculated. This information helps to predict the feasibility and kinetics of a proposed reaction pathway.
Analyze Electronic Structure: The distribution of electron density and the nature of the molecular orbitals (e.g., HOMO and LUMO) can be visualized and analyzed to understand the electronic factors that govern reactivity. For example, mapping the electrostatic potential can identify the most electron-deficient sites on the aromatic ring, which are prone to nucleophilic attack.
Although the principles of applying DFT to such systems are well-established, specific computational studies detailing the mechanistic pathways for reactions of this compound are not widely reported in the literature. A hypothetical DFT study on the nucleophilic aromatic substitution of the chloro group by an amine could, for example, compare the energy barriers for the formation of the Meisenheimer intermediate at different positions on the ring, confirming the preferred site of attack.
Experimental Mechanistic Studies:
Experimental techniques can be used to probe reaction mechanisms and validate computational predictions. Key experimental approaches include:
Isotope Labeling Studies: By incorporating isotopes (e.g., ¹³C or ²H) at specific positions in the reactants, the movement of atoms during the reaction can be tracked, providing direct evidence for proposed mechanistic steps.
Spectroscopic Analysis: Techniques such as in-situ NMR or IR spectroscopy can be used to detect and characterize transient intermediates that are formed during the course of a reaction.
Detailed experimental mechanistic investigations specifically targeting the reactions of the chloro substituent in this compound are not readily found in the published scientific literature. Such studies would be invaluable for confirming the predicted reactivity patterns and for the rational design of new synthetic methodologies based on this compound.
Derivatization Strategies and Functionalization of 3 Chloro 5 Sulfanylbenzoic Acid
Synthesis of Ester and Amide Derivatives
The carboxylic acid group of 3-chloro-5-sulfanylbenzoic acid is a primary site for derivatization, readily undergoing esterification and amidation reactions. These transformations are fundamental in altering the compound's solubility, lipophilicity, and biological activity.
Esterification is commonly achieved by reacting the carboxylic acid with various alcohols under acidic conditions or by using coupling agents. A wide array of alcohols, including primary, secondary, and tertiary, both aliphatic and aromatic, can be successfully employed. researchgate.net For instance, methods utilizing L-leucine as a catalyst have been developed for the efficient synthesis of esters under neat conditions, avoiding the need for acids, bases, or water removal. researchgate.net Another approach involves the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) as an O-benzylating reagent, which can be performed under either acidic or thermal conditions to yield the desired benzyl (B1604629) esters. researchgate.net
Amide synthesis from this compound can be accomplished using a variety of coupling reagents that activate the carboxylic acid. nih.gov One effective method involves the in situ generation of chloro- and imido-phosphonium salts from N-chlorophthalimide and triphenylphosphine. nih.gov This allows for the transformation of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides using primary and secondary amines at room temperature with good to excellent yields. nih.gov This method is part of a broader strategy of using N-halogenated reagents to generate phosphonium (B103445) salts for amide bond formation. nih.gov The development of such methodologies is crucial in medicinal chemistry, where amide bonds are prevalent in a wide range of bioactive compounds. nih.govnih.govnih.gov
Table 1: Examples of Ester and Amide Synthesis Methods
| Derivative Type | Reagents and Conditions | Key Features |
|---|---|---|
| Esters | L-leucine, various alcohols, neat | Mild, efficient, no acid/base catalyst required. researchgate.net |
| Benzyl Esters | 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), TfOH (cat.) or heat | Two distinct conditions for O-benzylation. researchgate.net |
| Amides | N-chlorophthalimide, triphenylphosphine, primary/secondary amines | In situ generation of activating agents, room temperature reaction. nih.gov |
Chemical Modifications of the Sulfanyl (B85325) Group
The sulfanyl (thiol) group at the 5-position of the benzoic acid core is a key functional handle for a variety of chemical transformations. Its nucleophilic nature allows for reactions that can significantly alter the molecule's electronic properties and its ability to interact with biological targets.
Formation of Thioethers and Sulfones
The sulfanyl group can be readily alkylated to form thioethers. This reaction typically proceeds via nucleophilic substitution with alkyl halides or other electrophilic species. The resulting thioethers can exhibit altered biological activities and physical properties compared to the parent thiol.
Derivatization for Chelation and Coordination
The sulfanyl group is a soft donor atom and can participate in the chelation and coordination of metal ions. This property is of interest in the design of metal-based drugs, sensors, and catalysts. By introducing other coordinating functional groups in proximity to the sulfanyl group, multidentate ligands can be created. These ligands can form stable complexes with a variety of metals, and the nature of the metal-ligand interaction can be fine-tuned by modifying the substituents on the aromatic ring.
Regioselective Functionalization and Multi-functionalization Approaches
The presence of three distinct functional groups (carboxylic acid, sulfanyl, and chloro) on the aromatic ring allows for regioselective and multi-functionalization strategies. The reactivity of each site can be controlled by carefully selecting the reaction conditions and protecting groups.
For example, the carboxylic acid can be protected as an ester while reactions are performed on the sulfanyl group or the aromatic ring. Subsequently, the ester can be hydrolyzed to regenerate the carboxylic acid. Similarly, the sulfanyl group can be temporarily protected to allow for selective functionalization of the other positions.
Electrophilic aromatic substitution reactions, such as nitration, can be directed by the existing substituents. The chloro and sulfanyl groups are ortho, para-directing, while the carboxylic acid is meta-directing. This allows for the introduction of additional functional groups at specific positions on the benzene (B151609) ring, leading to multi-functionalized derivatives with complex substitution patterns. A study on 4-chloro-2-fluoro-5-nitrobenzoic acid, a related compound, demonstrates its utility as a starting material for creating diverse heterocyclic scaffolds through a series of regioselective reactions. nih.gov
Design and Synthesis of Advanced Scaffolds Incorporating the this compound Unit
The this compound moiety can serve as a core structure for the design and synthesis of more complex molecular scaffolds. mdpi.com These scaffolds can be designed to present functional groups in a specific three-dimensional arrangement, which is crucial for high-affinity binding to biological targets.
By employing multi-step synthetic sequences, the this compound unit can be incorporated into larger, more rigid frameworks. This can involve coupling reactions, such as Suzuki or Sonogashira cross-coupling, to attach other aromatic or aliphatic moieties to the core. The resulting scaffolds can be further functionalized to create libraries of compounds for high-throughput screening in drug discovery programs. mdpi.com The principles of de novo synthesis of molecular scaffolds emphasize scalability, rapid synthesis, and rational derivatization. mdpi.com
Development of Linker Molecules and Building Blocks
This compound and its derivatives are valuable as linker molecules and building blocks in combinatorial chemistry and fragment-based drug design. nih.gov The bifunctional nature of the molecule, with a carboxylic acid at one end and a reactive sulfanyl group at the other (or a derivative thereof), allows it to connect two different molecular fragments.
These building blocks can be used in the solid-phase synthesis of libraries of compounds. nih.gov For example, the carboxylic acid can be anchored to a solid support, and subsequent reactions can be performed on the sulfanyl group and the aromatic ring. This approach facilitates the rapid generation of a large number of diverse molecules for biological evaluation. The development of versatile building blocks, such as (chlorosulfonyl)benzenesulfonyl fluorides, has been shown to be effective for creating libraries of covalent inhibitors. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-chloro-3-nitro-5-sulfamoylbenzoic acid |
| 3-chloro-4-nitro-5-sulfamoylbenzoic acid |
| 5-sulfanylbenzoic acid |
| Thionyl chloride |
| Phosphorus pentachloride |
| L-leucine |
| 2,4,6-tris(benzyloxy)-1,3,5-triazine |
| N-chlorophthalimide |
| Triphenylphosphine |
| 2,4-dichloro-5-sulfonyl benzoic acid |
| 2,4-dichloro three benzyl chlorides |
| Chlorosulfonic acid |
| 2,4-dichloro-5-sulfamoylbenzoic acid |
| N-Boc-hydroxylamine |
| Trifluoroacetic acid |
| Dichloromethane |
| Sodium acetate |
| 3-chloro-2,4-difluoro-5-hydroxybenzoic acid |
| 2,4-difluoro-3-chlororobenzoic acid |
| 3-amino-2,4,5-trifluorobenzoic acid |
| Sodium nitrite (B80452) |
| Cupric chloride |
| Hydrochloric acid |
| Diethyl ether |
| 3-amide-5-aryl benzoic acid |
| 3-chloro-5-formylbenzoic acid |
| 3-aryl-3H-benzopyrans |
| 5-sulfonyl-1,2,4-thiadiazoles |
| 5-sulfinyl substituted 1,2,4-thiadiazoles |
| N-ethyl maleimide |
| 5-thio-2-nitrobenzoic acid |
| 4-chloro-2-fluoro-5-nitrobenzoic acid |
| (chlorosulfonyl)benzenesulfonyl fluorides |
| 4-acetylamino-3-guanidinobenzoic acid |
| Lividomycin |
| Paromomycin |
| Neomycin |
| Ribostamycin |
| Kanamycin B |
| Tobramycin |
| 4-chloro-5-sulphamoylbenzoic acid |
Advanced Structural Characterization Methodologies in 3 Chloro 5 Sulfanylbenzoic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 3-chloro-5-sulfanylbenzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can piece together the connectivity and chemical environment of each atom.
In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as distinct signals in the downfield region, usually between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these protons provide definitive evidence for the 1,3,5-substitution pattern on the benzene (B151609) ring. The proton of the thiol group (-SH) and the acidic proton of the carboxylic acid group (-COOH) are also observable, though their chemical shifts can vary depending on the solvent and concentration.
The ¹³C NMR spectrum offers complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically found in the highly deshielded region of the spectrum, often above 165 ppm. The carbon atoms of the benzene ring have chemical shifts that are influenced by the attached substituents (chlorine, thiol, and carboxylic acid), providing further confirmation of the substitution pattern.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 7.8 - 8.2 | - | Doublet of doublets | ~2.0, ~1.5 |
| H-4 | 7.5 - 7.8 | - | Triplet | ~1.5 |
| H-6 | 7.9 - 8.3 | - | Doublet of doublets | ~2.0, ~1.5 |
| -SH | 3.5 - 4.5 | - | Singlet | - |
| -COOH | 12.0 - 13.0 | - | Singlet | - |
| C-1 | - | ~130 - 135 | - | - |
| C-2 | - | ~128 - 132 | - | - |
| C-3 | - | ~133 - 137 | - | - |
| C-4 | - | ~125 - 129 | - | - |
| C-5 | - | ~138 - 142 | - | - |
| C-6 | - | ~129 - 133 | - | - |
| C=O | - | ~168 - 172 | - | - |
Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected for this compound based on known chemical shift ranges and coupling patterns for similar structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. Due to the presence of the chlorine atom, a characteristic isotopic pattern would be seen for the molecular ion, with a peak for the ³⁵Cl isotope and another peak, approximately one-third the intensity, for the ³⁷Cl isotope.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum offers additional structural information. Common fragmentation pathways for this compound might include the loss of the carboxylic acid group, the thiol group, or the chlorine atom, leading to the formation of characteristic fragment ions.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative to ³⁵Cl) | Identity |
| [M]⁺ | 188.0 | Molecular Ion |
| [M+2]⁺ | 190.0 | Molecular Ion with ³⁷Cl |
| [M-OH]⁺ | 171.0 | Loss of hydroxyl radical |
| [M-COOH]⁺ | 143.0 | Loss of carboxyl group |
| [M-Cl]⁺ | 153.0 | Loss of chlorine atom |
Note: The m/z values are based on the most abundant isotopes and represent expected major fragments.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present in the molecule.
For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The S-H stretching vibration of the thiol group is typically weaker and appears in the range of 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-Cl stretching vibration would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and symmetric vibrations that may be weak or inactive in the IR spectrum.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch (dimer) | 2500 - 3300 (broad) |
| Carboxylic Acid (-COOH) | C=O stretch | 1680 - 1720 (strong) |
| Thiol (-SH) | S-H stretch | 2550 - 2600 (weak) |
| Aromatic Ring | C-H stretch | 3000 - 3100 |
| Aromatic Ring | C=C stretch | 1450 - 1600 |
| Chloroalkane (-Cl) | C-Cl stretch | 600 - 800 |
X-ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering
The carboxylic acid and thiol functional groups are capable of forming strong hydrogen bonds, which are likely to play a dominant role in the crystal packing of this compound. For instance, the carboxylic acid groups may form the common dimeric hydrogen bonding motif. The thiol group can also act as a hydrogen bond donor. The study of these interactions is a key aspect of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Research
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the carboxylic acid. The positions and intensities of these absorption bands are sensitive to the substituents on the benzene ring and the solvent environment.
Electronic emission spectroscopy (fluorescence and phosphorescence) measures the light emitted by a molecule after it has been excited to a higher electronic state. While many benzoic acid derivatives are not strongly fluorescent at room temperature, studying the emission properties, particularly at low temperatures, can provide valuable insights into the nature of the excited states and the deactivation pathways available to the molecule.
Computational and Theoretical Investigations of 3 Chloro 5 Sulfanylbenzoic Acid
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the electronic structure and intrinsic properties of 3-chloro-5-sulfanylbenzoic acid. These calculations can provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.
Molecular Geometry and Structural Parameters: DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to perform geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, providing precise values for bond lengths, bond angles, and dihedral angles. For instance, in related substituted benzoic acids, DFT calculations have been shown to accurately predict the slight distortions from a perfect planar benzene (B151609) ring caused by the substituents. A hypothetical optimized structure of this compound would reveal the specific spatial relationship between the carboxylic acid, chloro, and sulfanyl (B85325) groups.
Electronic Properties: Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive. Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular charge transfer interactions and the nature of the chemical bonds. For example, NBO analysis would quantify the delocalization of electron density between the phenyl ring and the substituents.
A hypothetical data table summarizing the results of such a DFT calculation is presented below:
| Parameter | Calculated Value (Hypothetical) | Description |
| Total Energy | -E (Hartree) | The total electronic energy of the optimized molecule. |
| HOMO Energy | -X eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -Y eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | (X-Y) eV | An indicator of chemical reactivity. |
| Dipole Moment | Z Debye | A measure of the molecule's overall polarity. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. nih.gov
Conformational Analysis: While the benzene ring itself is rigid, the carboxylic acid and sulfanyl groups have rotational freedom. MD simulations can explore the potential energy surface associated with the rotation around the C-COOH and C-SH bonds, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might orient itself when interacting with a binding site. The simulations would track the root-mean-square deviation (RMSD) of the atomic positions to assess the stability of different conformations. nih.gov
Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with its environment. For example, a simulation of the molecule in a water box would reveal the nature and dynamics of hydrogen bonding between the carboxylic acid and sulfanyl groups and the surrounding water molecules. In the context of drug design, MD simulations can be used to model the interaction of this compound with a target protein, providing a detailed view of the binding process and the stability of the resulting complex. nih.gov The analysis of the simulation trajectory would highlight key intermolecular forces, such as hydrogen bonds, halogen bonds (involving the chlorine atom), and van der Waals interactions.
Prediction of Reactivity, Reaction Pathways, and Transition States
Computational methods can be used to predict the reactivity of this compound and to explore the mechanisms of its chemical reactions.
Reactivity Descriptors: DFT calculations can provide various reactivity descriptors, such as Fukui functions and dual descriptors, which indicate the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, these calculations would help in understanding the influence of the electron-withdrawing chloro and carboxylic acid groups and the potentially electron-donating sulfanyl group on the reactivity of the aromatic ring.
Reaction Pathways and Transition States: For a given reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. For example, in the synthesis of derivatives, computational chemistry could be used to predict the most favorable reaction conditions and to understand the regioselectivity of the reaction.
Spectroscopic Parameter Prediction and Validation
Computational chemistry provides a powerful tool for predicting various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the vibrational frequencies and intensities of the molecule. orientjchem.org These calculated frequencies can be correlated with the experimental peaks in the Infrared (IR) and Raman spectra. Such a comparison helps in the assignment of the observed vibrational modes to specific atomic motions within the molecule. For instance, the characteristic stretching frequencies of the O-H (in the carboxylic acid), S-H, C=O, and C-Cl bonds can be accurately predicted.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental spectra to aid in the structural elucidation of the molecule and its derivatives. mdpi.com
A hypothetical comparison of experimental and calculated spectroscopic data is shown below:
| Vibrational Mode / Nucleus | Experimental Value (cm⁻¹ or ppm) | Calculated Value (cm⁻¹ or ppm) | Assignment |
| ν(O-H) | ~3000 cm⁻¹ | Value | Carboxylic acid O-H stretch |
| ν(S-H) | ~2550 cm⁻¹ | Value | Sulfanyl S-H stretch |
| ν(C=O) | ~1700 cm⁻¹ | Value | Carbonyl stretch |
| δ(¹³C-COOH) | ~170 ppm | Value | Carboxylic acid carbon |
| δ(¹³C-Cl) | ~135 ppm | Value | Carbon attached to chlorine |
Design of Novel Derivatives via Computational Approaches
Computational methods are invaluable in the rational design of novel derivatives of this compound with desired properties, particularly in the context of drug discovery and materials science. nih.govnih.govnih.govresearchgate.netnih.gov
Structure-Based Drug Design: If this compound is identified as a hit compound that binds to a biological target, computational docking can be used to predict how it and its potential derivatives fit into the target's binding site. nih.gov This allows for the in silico screening of a virtual library of derivatives to identify those with improved binding affinity and selectivity. nih.gov For example, modifications to the sulfanyl or carboxylic acid groups, or the introduction of new substituents on the phenyl ring, can be explored computationally to enhance interactions with key amino acid residues in an enzyme's active site.
The design of novel derivatives is an iterative process where computational predictions guide the synthesis of new compounds, which are then tested experimentally. The experimental results, in turn, are used to refine the computational models, leading to a more efficient discovery process.
Applications of 3 Chloro 5 Sulfanylbenzoic Acid in Materials Science and Supramolecular Chemistry
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating 3-chloro-5-sulfanylbenzoic acid as a Ligand
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). The unique properties of this compound make it an intriguing candidate for a ligand in the synthesis of novel MOFs and coordination polymers.
Design Principles for MOF Synthesis with Thiolated Carboxylates
The synthesis of MOFs using ligands like this compound is guided by several key design principles. The bifunctional nature of the carboxylate and thiol groups allows for multiple modes of coordination. Typically, the carboxylate group is used to form strong, charge-assisted coordination bonds with metal centers, which are fundamental to building the primary framework structure.
The thiol (-SH) group, on the other hand, provides a site for secondary functionalization. It can be incorporated into the MOF structure in several ways:
Direct Synthesis: The thiol group can remain as a pendant, uncoordinated functional group within the pores of the MOF. This approach lines the internal surface of the framework with reactive thiol sites.
Post-Synthetic Modification (PSM): A more common and controlled approach involves first building a stable MOF using the carboxylate linker and then introducing the thiol functionality by reacting a suitable molecule with coordinatively unsaturated metal sites within the pre-formed framework. researchgate.netrsc.org This method allows for the precise placement of functional groups without altering the underlying topology of the MOF. researchgate.net For instance, the labile aqua ligands on the paddle-wheel secondary building units in frameworks like [Cu₃(BTC)₂(H₂O)₃]n (HKUST-1) can be displaced by thiol-containing molecules. researchgate.net
Mixed-Ligand Systems: this compound could be used in conjunction with other ligands to create frameworks with heterogeneous functionalities.
The presence of the thiol group is particularly desirable for applications involving the capture of heavy metals or for catalysis, owing to the strong affinity of sulfur for soft metals. researchgate.netnih.gov The chlorine atom adds another layer of functionality, potentially influencing the electronic properties of the framework or participating in halogen bonding interactions that can help direct the supramolecular structure.
Structural Diversity and Topology of Resultant Frameworks
While specific crystal structures of MOFs synthesized directly and solely with this compound are not extensively documented in publicly accessible literature, the principles of crystal engineering allow for predictions of their potential structures. The use of a V-shaped linker like 3,5-disubstituted benzoic acid can lead to a variety of network topologies. Depending on the coordination number and geometry of the metal ion, and the reaction conditions, frameworks with diverse dimensionalities (1D, 2D, or 3D) and topologies can be formed.
Thiol and thioether-based MOFs can be categorized based on their organic linkers. rsc.org Frameworks synthesized with ligands containing both thiol and carboxylic acid groups often exhibit complex bonding patterns guided by the Hard and Soft Acids and Bases (HSAB) principle. rsc.org The hard carboxylate end readily bonds with a wide range of metal ions (like Zn²⁺, Cu²⁺, Zr⁴⁺), while the softer thiol group may or may not coordinate depending on the metal ion's nature. rsc.orgnih.gov This can result in structures with open metal sites or pores decorated with reactive thiol groups.
Porosity and Gas Adsorption Studies in Frameworks
The porosity of MOFs derived from thiolated carboxylates is a key feature. The incorporation of the thiol group can tune the pore size and chemical environment of the framework. While specific gas adsorption data for a MOF based on this compound is not available, studies on analogous thiol-functionalized MOFs demonstrate their potential.
A significant application of such functionalized porosity is the selective adsorption of toxic heavy metal ions from water. Research has shown that thiol-functionalized [Cu₃(BTC)₂]n exhibits a remarkably high adsorption affinity and capacity for Hg²⁺ ions, whereas the unfunctionalized version shows no adsorption under similar conditions. researchgate.net This is attributed to the strong coordination between the soft thiol groups in the MOF pores and the soft Hg²⁺ ions.
| Functionalization Strategy | Target Application | Demonstrated Effect in Analogous Systems | Reference |
| Pendant Thiol Groups | Heavy Metal Removal | High affinity and capacity for Hg²⁺ adsorption from water. | researchgate.net |
| Thiol-based Linkers | Photovoltaics | Passivation of perovskite surface defects, leading to enhanced device stability and efficiency. | nih.gov |
| Post-Synthetic Thiolation | Catalysis | Introduction of catalytically active sites. | researchgate.net |
Self-Assembly Processes and Supramolecular Architectures
The self-assembly of this compound is driven by non-covalent interactions, primarily hydrogen bonding via the carboxylic acid group and potential metal-coordination or disulfide bond formation via the thiol group. Carboxylic acids are well-known to form robust hydrogen-bonded dimers or catemers, which can serve as the primary synthons for building larger supramolecular architectures.
The thiol group offers a secondary, orthogonal interaction site. On metal surfaces, particularly noble metals like gold and silver, the thiol group demonstrates a strong affinity, leading to the formation of self-assembled monolayers (SAMs). Studies on similar molecules, like mercaptoacetic acid, show that the thiol group preferentially binds to a silver surface over the carboxylic acid group. researchgate.net This principle is fundamental to creating functionalized surfaces where the carboxylic acid and chloro-substituted phenyl ring are exposed, allowing for further interactions or molecular recognition events. The interplay between hydrogen bonding in the bulk and thiol-driven surface assembly allows for the creation of complex, hierarchical structures.
Functional Organic Materials: Integration into Polymers and Composites
The reactivity of this compound allows for its integration into polymeric materials to enhance their properties. Its utility has been explored for the modification of polymer surfaces, where it can improve characteristics such as adhesion and resistance to environmental degradation. The carboxylic acid or thiol groups can be used to covalently graft the molecule onto a polymer backbone or surface, introducing the functionality of the other groups. For example, anchoring via the thiol group would expose the polar, hydrogen-bonding carboxylic acid, potentially improving the wettability or adhesion of a non-polar polymer.
Sensing Applications: Design and Mechanisms of Chemosensors and Biosensors (Non-Clinical)
The dual functionality of this compound makes it a promising candidate for the development of chemosensors. The design of such sensors often relies on the selective interaction of the functional groups with a target analyte, which in turn produces a measurable signal.
A common strategy involves the immobilization of the molecule onto a transducer surface. The strong affinity of the thiol group for gold surfaces makes it an ideal anchor for creating SAMs on gold electrodes or gold nanoparticles. Once immobilized, the exposed carboxylic acid and chlorophenyl groups can act as recognition sites for target molecules through interactions like hydrogen bonding, halogen bonding, or π-π stacking.
For example, a sensor for a specific amine-containing molecule could be designed based on the acid-base interaction with the carboxylic acid group. Binding of the analyte could change the electrochemical properties of the gold electrode (e.g., impedance) or cause a colorimetric change if immobilized on gold nanoparticles (due to changes in the surface plasmon resonance). The thiol group's ability to bind to heavy metals could also be exploited for the detection of ions like Hg²⁺ or Pb²⁺, similar to the mechanism observed in functionalized MOFs. researchgate.net While specific sensors based on this compound are not widely reported, the underlying chemical principles are well-established in the field of sensor science.
Surface Functionalization and Nanomaterial Integration
The unique molecular architecture of this compound, featuring a thiol (-SH) group, a carboxylic acid (-COOH) group, and a chlorine substituent on a benzene (B151609) ring, makes it a promising candidate for applications in materials science and supramolecular chemistry. Although direct experimental studies on this compound are not extensively documented in publicly available literature, its properties and potential applications can be inferred from the well-established chemistry of its constituent functional groups and analogous molecules, such as 3-mercaptobenzoic acid.
The thiol group provides a strong affinity for noble metal surfaces, particularly gold, silver, and copper, enabling the formation of robust self-assembled monolayers (SAMs). The carboxylic acid group, on the other hand, offers a versatile handle for further chemical modifications, including the attachment of biomolecules, polymers, or other functional moieties. The presence of the chlorine atom can influence the electronic properties and packing of the molecules in a monolayer, potentially offering a means to fine-tune the surface properties.
Surface Functionalization via Self-Assembled Monolayers (SAMs)
The formation of SAMs is a cornerstone of surface engineering, allowing for the precise control of interfacial properties. The thiol group in this compound is expected to readily chemisorb onto gold surfaces, leading to the formation of a dense and ordered monolayer. The molecules would orient themselves with the thiol group anchored to the surface and the benzoic acid moiety exposed outwards.
The properties of such a functionalized surface would be dictated by the terminal carboxylic acid groups. These groups can deprotonate to form carboxylates, rendering the surface negatively charged and hydrophilic. This change in surface energy and charge can be harnessed for various applications, from controlling wetting and adhesion to directing the assembly of subsequent layers in more complex supramolecular architectures.
Illustrative Data for a Hypothetical SAM of this compound on Gold:
While specific experimental data for this compound SAMs is not available, the following table provides expected values based on studies of similar aromatic thiols on gold surfaces.
| Property | Expected Value/Characteristic | Significance |
| Contact Angle (Water) | 20° - 40° (for the protonated COOH form) | Indicates a hydrophilic surface due to the exposed carboxylic acid groups. |
| Monolayer Thickness | 0.8 - 1.2 nm | Consistent with a single, oriented layer of molecules. |
| Reductive Desorption Potential | -0.8 to -1.0 V (vs. Ag/AgCl) | Reflects the strong Au-S bond strength, indicative of a stable monolayer. |
| Surface Coverage | 3.5 - 4.5 x 10-10 mol/cm² | Represents a densely packed monolayer. |
This data is illustrative and based on typical values for similar aromatic thiol SAMs on gold.
Integration with Nanomaterials
The principles of surface functionalization with this compound can be extended to the nanoscale, enabling the modification of various nanomaterials, most notably gold and silver nanoparticles.
Functionalization of Gold Nanoparticles (AuNPs):
In the synthesis of AuNPs, this compound can act as a capping agent. The thiol group would bind to the nanoparticle surface, providing a stabilizing shell that prevents aggregation and controls the particle size and morphology. The outward-facing carboxylic acid groups would impart water solubility and provide a platform for further conjugation with other molecules, such as drugs, proteins, or DNA.
The resulting functionalized AuNPs would possess a combination of the properties of the metallic core (e.g., plasmonic properties) and the organic shell. The presence of the chlorine atom on the aromatic ring could subtly influence the electronic communication between the nanoparticle and any attached molecules.
Potential Research Findings on AuNPs Functionalized with this compound:
| Parameter | Expected Observation | Implication |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) peak around 520-530 nm | Confirmation of the formation of gold nanoparticles. A slight red-shift might be observed upon functionalization due to the change in the local refractive index. |
| Transmission Electron Microscopy (TEM) | Spherical or near-spherical nanoparticles with a uniform size distribution. | Evidence of the successful synthesis and stabilization of the nanoparticles by the capping agent. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter slightly larger than the core size from TEM. | Indicates the presence of the organic monolayer on the nanoparticle surface. |
| Zeta Potential | Negative value (e.g., -30 to -50 mV) at neutral pH | Confirms the presence of deprotonated carboxylic acid groups on the surface, contributing to colloidal stability. |
This data represents expected findings based on the functionalization of gold nanoparticles with similar thiol-containing carboxylic acids.
The integration of this compound with nanomaterials opens up possibilities in areas such as:
Sensing: The functionalized nanoparticles could be used as colorimetric sensors. The binding of an analyte to the carboxylic acid groups could induce nanoparticle aggregation, leading to a visible color change.
Biomedical Applications: The carboxylic acid groups could be used to attach targeting ligands for specific cells or tissues, or to load therapeutic agents for drug delivery applications.
Catalysis: The functionalized nanoparticles could serve as catalysts, with the organic shell providing a specific chemical environment to influence the catalytic activity and selectivity.
Catalytic Applications of 3 Chloro 5 Sulfanylbenzoic Acid and Its Derivatives
Ligand Design for Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants, often dissolved in a solvent. The performance of a homogeneous catalyst is highly dependent on the nature of the ligand coordinated to the metal center. 3-Chloro-5-sulfanylbenzoic acid possesses two key functional groups, the carboxylic acid and the sulfanyl (B85325) group, which can act as coordination sites for metal ions.
The sulfanyl group is known to form strong bonds with soft metals such as palladium, platinum, gold, and copper. The carboxylic acid group can also coordinate to a wide variety of metal centers. This dual functionality allows this compound to act as a bidentate ligand, forming stable chelate complexes with metal ions. The chloro substituent on the aromatic ring can electronically influence the catalytic activity of the metal center.
Derivatives of this compound can be synthesized to fine-tune the steric and electronic properties of the resulting ligands. For instance, esterification of the carboxylic acid or conversion of the sulfanyl group to a thioether can modify the ligand's coordination behavior and the solubility of the resulting metal complex. While direct catalytic applications of metal complexes of this compound are not extensively reported, the principles of ligand design suggest their potential in various homogeneous catalytic reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), hydrogenations, and hydroformylations. The synthesis of transition metal complexes with Schiff bases derived from mercapto-triazoles, which share the sulfanyl coordination site, has been reported, indicating the feasibility of using similar sulfur-containing ligands in catalysis. researchgate.netijsr.net
Table 1: Potential Homogeneous Catalytic Applications of this compound-based Ligands
| Catalytic Reaction | Potential Metal Center | Role of this compound Ligand |
|---|---|---|
| Suzuki Coupling | Palladium(II) | Stabilizes the active Pd(0) species and facilitates oxidative addition and reductive elimination steps. |
| Heck Coupling | Palladium(II) | Influences the regioselectivity and efficiency of the catalytic cycle. |
| Hydrogenation | Rhodium(I), Ruthenium(II) | Creates a specific coordination environment for the activation of hydrogen. |
Role in Heterogeneous Catalysis and Supported Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. This compound and its derivatives can be employed in heterogeneous catalysis in several ways, most notably as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs).
MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. The properties of MOFs, including their porosity, surface area, and catalytic activity, can be tuned by the choice of the metal and the organic linker. mdpi.comrsc.orgrsc.org The carboxylic acid group of this compound is well-suited for coordinating with metal clusters to form the framework structure. The sulfanyl and chloro groups can then be exposed within the pores of the MOF, acting as active sites for catalysis or as points for post-synthetic modification.
For example, the sulfanyl groups could be used to anchor catalytically active metal nanoparticles, or they could participate directly in catalytic reactions, such as thiol-ene click reactions. The Lewis basicity of the sulfur atom could also play a role in activating substrates. While no MOFs specifically using this compound as a linker have been reported in the searched literature, the principles of MOF design strongly suggest its potential in creating functional materials for heterogeneous catalysis. mdpi.com
Table 2: Potential of this compound in Heterogeneous Catalysis
| Application | Description | Potential Advantage |
|---|---|---|
| MOF Linker | The carboxylic acid group can form the framework, while the sulfanyl and chloro groups can act as functional sites within the pores. | Tunable porosity and introduction of specific catalytic sites. |
| Supported Catalyst | The sulfanyl group can be used to anchor the molecule onto a solid support like silica (B1680970) or alumina, with the rest of the molecule available for catalysis. | Enhanced stability and ease of separation of the catalyst. |
Organocatalytic Applications of this compound Derivatives
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Thiourea (B124793) derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. beilstein-journals.orgresearchgate.net A thiourea derivative of this compound could be synthesized by reacting its amino-functionalized derivative with an isothiocyanate.
The resulting molecule would possess a thiourea moiety for hydrogen bond-donating catalysis, a carboxylic acid group that could act as a Brønsted acid or a hydrogen bond acceptor, and the chloro and sulfanyl (or derivatized sulfur) groups for electronic and steric tuning. Such a bifunctional catalyst could be effective in a variety of asymmetric reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. The development of chiral thiourea and squaramide-based organocatalysts highlights the potential for creating highly enantioselective catalysts from appropriately designed building blocks. beilstein-journals.orgmdpi.com
Table 3: Potential Organocatalytic Derivatives of this compound
| Derivative Type | Potential Catalytic Application | Mode of Action |
|---|---|---|
| Thiourea Derivative | Asymmetric Michael Addition | Activation of the electrophile through hydrogen bonding with the thiourea moiety. |
| Chiral Amine Derivative | Enamine Catalysis | Formation of a chiral enamine intermediate with a carbonyl compound. |
Photocatalytic and Electrocatalytic Research Applications
Photocatalysis and electrocatalysis are rapidly developing fields that utilize light and electricity, respectively, to drive chemical reactions. While direct research on the photocatalytic or electrocatalytic applications of this compound is limited, its functional groups suggest potential roles in these areas.
In electrocatalysis, molecules with specific functional groups can be immobilized on electrode surfaces to mediate electron transfer and catalyze reactions such as the reduction of carbon dioxide (CO2) or the evolution of hydrogen. rsc.org The sulfanyl group of this compound can be used to anchor the molecule onto a gold or platinum electrode surface. The aromatic ring and the carboxylic acid group could then be further functionalized with redox-active metal complexes or other catalytic moieties. For instance, a complex capable of CO2 reduction could be attached, with the this compound derivative serving as a molecular scaffold for surface modification.
In the realm of photocatalysis, semiconductor materials are often modified with organic molecules to enhance their light-harvesting properties or to facilitate charge separation. This compound could potentially be used to surface-modify semiconductor nanoparticles like TiO2 or ZnO. The sulfanyl or carboxylic acid group could bind to the semiconductor surface, while the aromatic ring could be functionalized with a photosensitizer to extend the light absorption range of the material.
Although speculative, the versatile chemical nature of this compound provides a platform for the rational design of new materials for photocatalytic and electrocatalytic applications.
Analytical Methodologies for 3 Chloro 5 Sulfanylbenzoic Acid in Research Contexts
Chromatographic Techniques for Separation, Purity Analysis, and Quantification (e.g., HPLC, GC)
Chromatographic techniques are paramount for the separation of 3-chloro-5-sulfanylbenzoic acid from complex mixtures, as well as for assessing its purity and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable and effective methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method would likely be the most suitable approach.
Principle: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds are retained longer on the column.
Stationary Phase: A C18 column is a common choice for the separation of aromatic carboxylic acids.
Mobile Phase: A gradient elution with an aqueous solution of a weak acid (e.g., formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) would likely provide good peak shape and resolution. The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.
Detection: Ultraviolet (UV) detection is a standard and effective method for aromatic compounds. The benzene (B151609) ring and the sulfur-containing group in this compound are expected to have strong UV absorbance. The detection wavelength would likely be set around 254 nm, a common wavelength for aromatic compounds, or at the compound's specific maximum absorbance wavelength (λmax), which would need to be determined experimentally.
Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid and thiol groups. Therefore, derivatization is often necessary to increase volatility and thermal stability.
Derivatization: The carboxylic acid and thiol groups can be derivatized to form more volatile esters and thioethers, respectively. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane for esterification.
Stationary Phase: A mid-polarity capillary column, such as one coated with 5% phenyl polysiloxane, would be a suitable choice for separating the derivatized analyte from other components.
Carrier Gas: Helium or nitrogen are typically used as carrier gases.
Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For more selective and sensitive detection, a Mass Spectrometer (MS) can be used, which also provides structural information for peak identification. A sulfur-selective detector like a Pulsed Flame Photometric Detector (PFPD) could also be employed for enhanced selectivity in complex matrices ingenieria-analitica.com.
Hypothetical GC-MS Parameters for Derivatized this compound Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Electrochemical Methods for Detection and Characterization
Electrochemical methods can be highly sensitive and selective for the detection and characterization of electroactive compounds like this compound. The presence of the thiol (-SH) group makes this compound a good candidate for electrochemical analysis.
Principle: Electrochemical techniques measure the current or potential changes resulting from redox reactions (oxidation or reduction) of the analyte at an electrode surface. The thiol group is known to be electrochemically active and can be oxidized at a suitable electrode.
Techniques:
Cyclic Voltammetry (CV): This technique can be used to study the redox behavior of this compound. By scanning the potential of a working electrode and measuring the resulting current, information about the oxidation and reduction potentials of the thiol group can be obtained. This provides qualitative information about the compound and can be used to determine the optimal potential for quantitative analysis.
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are more sensitive techniques that can be used for the quantification of this compound at low concentrations. They work by applying a series of voltage pulses to the working electrode and measuring the resulting current, which is proportional to the concentration of the analyte.
Working Electrodes: Glassy carbon electrodes (GCE), gold electrodes, or chemically modified electrodes are commonly used for the analysis of thiols. The choice of electrode material can significantly influence the sensitivity and selectivity of the measurement.
Expected Electrochemical Behavior:
The thiol group of this compound is expected to undergo oxidation to form a disulfide bond. The presence of the electron-withdrawing chloro and carboxylic acid groups on the benzene ring may influence the oxidation potential compared to simple aromatic thiols.
Spectrophotometric and Spectrofluorometric Assays for Research Purposes
Spectroscopic methods, particularly UV-Visible spectrophotometry and spectrofluorometry, are valuable for the quantification and characterization of this compound in research contexts.
UV-Visible Spectrophotometry
Principle: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by the analyte. The absorbance is directly proportional to the concentration of the analyte in the solution, following the Beer-Lambert law.
Application: Due to the presence of the aromatic ring, this compound is expected to exhibit characteristic UV absorption maxima. A UV-Vis spectrum can be recorded to determine the wavelength of maximum absorbance (λmax), which can then be used for quantitative analysis. For instance, the related compound 4-chlorothiophenol shows a distinct UV-vis absorption spectrum researchgate.net. The λmax for this compound would need to be experimentally determined but is likely to be in the range of 250-300 nm.
Hypothetical UV-Vis Spectrophotometric Data
| Parameter | Value |
| Solvent | Ethanol or Methanol |
| Wavelength of Max. Absorbance (λmax) | ~260 nm (Hypothetical) |
| Molar Absorptivity (ε) | To be determined experimentally |
Spectrofluorometric Assays
Principle: Spectrofluorometry measures the fluorescence emission of a compound after it has been excited by light of a specific wavelength. This technique is generally more sensitive and selective than spectrophotometry.
Application: The intrinsic fluorescence of this compound would first need to be evaluated. Many aromatic compounds exhibit fluorescence. If the native fluorescence is weak or non-existent, derivatization with a fluorescent tag could be employed. For example, the thiol group could be reacted with a fluorogenic reagent that becomes fluorescent upon reaction. Alternatively, the carboxylic acid group could be coupled with a fluorescent amine. The development of such an assay would involve optimizing the reaction conditions and determining the excitation and emission wavelengths of the fluorescent product.
Future Perspectives and Emerging Research Avenues for 3 Chloro 5 Sulfanylbenzoic Acid
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 3-chloro-5-sulfanylbenzoic acid, future research is likely to focus on moving beyond traditional multi-step syntheses, which can be resource-intensive and generate significant waste.
Key research avenues include:
Photocatalytic C-S Bond Formation: Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-sulfur bonds under mild conditions. beilstein-journals.orgrsc.org Future studies could explore the direct photocatalytic coupling of a suitable 3-chlorobenzoic acid derivative with a sulfur source, or the reaction of a 3-chloro-5-halobenzoic acid with a thiol equivalent. beilstein-journals.org This approach offers the potential for high efficiency and selectivity, minimizing the need for harsh reagents and high temperatures. rsc.org
Flow Chemistry for Continuous Production: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgnih.gov The synthesis of substituted benzoic acids has been successfully demonstrated in flow systems, suggesting that a continuous process for this compound could be developed. acs.orgacs.orgwipo.int This would be particularly beneficial for industrial-scale production, ensuring consistent product quality and reducing operational risks. biosynth.comacsgcipr.orgchemtek.co.in
Biocatalysis and Enzymatic Synthesis: The use of enzymes to catalyze chemical reactions offers unparalleled specificity and sustainability. nih.gov Researchers may investigate the potential of engineered enzymes for the selective halogenation or thiolation of benzoic acid precursors. While challenging, a successful biocatalytic route would represent a significant leap towards a truly "green" synthesis of this compound. nih.gov
A comparison of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthesis Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy. beilstein-journals.orgrsc.org | Catalyst cost and stability, scalability of photochemical reactors. |
| Flow Chemistry | Enhanced safety, improved process control, easier scalability. acs.orgnih.gov | Initial setup cost, potential for clogging with solid byproducts. nih.gov |
| Biocatalysis | High specificity, environmentally benign, use of renewable resources. nih.gov | Enzyme development and stability, substrate scope limitations. nih.gov |
Advanced Material Science Applications and Multi-Stimuli Responsive Systems
The presence of both a thiol (-SH) and a carboxylic acid (-COOH) group makes this compound an attractive building block for advanced materials with tailored properties.
Thiol-Ene and Thiol-Yne Click Chemistry: The thiol group can readily participate in "click" reactions, such as thiol-ene and thiol-yne couplings, to form highly functionalized polymers and materials. rsc.orgrsc.orgnih.govthieme-connect.deresearchgate.net By incorporating this compound into polymer backbones or as a pendant group, materials with unique optical, electronic, or mechanical properties could be developed. The resulting materials could find applications in coatings, adhesives, and biomedical devices. rsc.orgresearchgate.net
Self-Assembling Systems and Supramolecular Chemistry: The carboxylic acid moiety can engage in hydrogen bonding, leading to the formation of ordered supramolecular structures. The interplay between hydrogen bonding and potential intermolecular S-H···π interactions could give rise to complex self-assembled monolayers (SAMs) on various substrates or multi-component co-crystals with tunable properties. britannica.com
Multi-Stimuli Responsive Materials: The combination of functional groups in this compound opens the door to materials that can respond to multiple external stimuli, such as pH, light, and the presence of specific metal ions. For example, the deprotonation of the carboxylic acid at a certain pH could trigger a change in the material's solubility or conformation. The thiol group could act as a coordination site for metal ions, leading to colorimetric or fluorescent sensing capabilities.
Future research in this area will likely involve the synthesis and characterization of polymers and supramolecular assemblies derived from this compound, with a focus on understanding how the molecular structure dictates the macroscopic properties of the resulting materials.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
Retrosynthesis and Pathway Prediction: AI-powered retrosynthesis tools can analyze the structure of a target molecule and propose viable synthetic routes. chemcopilot.comarxiv.orgmedium.com For a molecule like this compound and its more complex derivatives, these tools could identify novel and more efficient synthetic pathways that might not be immediately obvious to a human chemist. arxiv.orgacs.org
Molecular Property Prediction: Machine learning models can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new, un-synthesized molecules with high accuracy. arxiv.orgarxiv.orgresearchgate.netaalto.fimit.edu This could be applied to predict properties such as the acidity of the carboxylic acid, the reactivity of the thiol group, or the potential biological activity of derivatives of this compound. This predictive capability can guide experimental efforts towards the most promising candidates. arxiv.orgresearchgate.netmit.edu
Computational Design of Functional Materials: By combining computational modeling with machine learning, it is possible to design new materials with desired properties from the ground up. acs.orgescholarship.orgnih.govresearchgate.net For instance, researchers could use these techniques to design polymers based on this compound with optimized thermal stability, mechanical strength, or stimuli-responsive behavior. acs.orgescholarship.orgnih.govresearchgate.net
The integration of AI and ML into the research workflow for this compound promises to significantly accelerate the pace of discovery and innovation.
Table 2: Application of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Retrosynthesis | Proposing novel and efficient synthetic routes. chemcopilot.comarxiv.orgmedium.com | Reduced time and cost for synthesis. |
| Property Prediction | Predicting physical, chemical, and biological properties. arxiv.orgarxiv.orgresearchgate.netaalto.fimit.edu | Prioritization of synthetic targets with desired characteristics. |
| Material Design | In silico design of polymers and materials with specific functionalities. acs.orgescholarship.orgnih.govresearchgate.net | Accelerated discovery of new advanced materials. |
Addressing Challenges and Identifying Opportunities in this compound Research
While the future prospects for this compound are promising, several challenges need to be addressed to realize its full potential.
Challenges in Synthesis and Scale-Up: Developing a synthetic route that is not only efficient and sustainable but also economically viable for large-scale production remains a key challenge. biosynth.comacsgcipr.orgchemtek.co.inuk-cpi.comlabmanager.com The transition from laboratory-scale synthesis to industrial production often presents unforeseen difficulties. chemtek.co.inlabmanager.com Overcoming these hurdles will require careful process optimization and potentially the adoption of new technologies like flow chemistry. acsgcipr.orguk-cpi.com
Controlling Regioselectivity: In the synthesis of derivatives, achieving precise control over which functional group reacts is crucial. The presence of multiple reactive sites (the carboxylic acid, the thiol, and the aromatic ring) can lead to mixtures of products. Developing selective functionalization strategies will be a significant area of research. nih.govresearchgate.net
Opportunities in Emerging Applications: The unique combination of functional groups in this compound presents opportunities in a variety of fields. Its derivatives could be explored as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. britannica.comontosight.aifrontiersin.orgsciencedaily.comnih.gov The thiol group, in particular, suggests potential applications in areas such as gold surface modification, the development of self-assembled monolayers, and the creation of novel organosulfur compounds with interesting biological activities. britannica.com
Q & A
Q. What established synthetic routes exist for 3-chloro-5-sulfanylbenzoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves chlorosulfonation of precursor benzoic acids. For example, p-chlorobenzoic acid undergoes chlorosulfonation with ClSO₃H to introduce the sulfonyl group, followed by reduction to the sulfanyl group . Alternatively, direct chlorination of 5-sulfanylbenzoic acid derivatives using Cl₂ gas in the presence of FeCl₃ as a catalyst (under controlled temperatures of 40–60°C) can yield the target compound . Key considerations include:
- Catalyst selection : FeCl₃ enhances electrophilic substitution.
- Temperature control : Higher temperatures (>60°C) risk side reactions like over-oxidation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical?
- Methodological Answer :
- ¹H/¹³C NMR : The sulfanyl (-SH) proton appears as a singlet near δ 3.5–4.0 ppm, while the carboxylic acid proton is observed at δ 10–13 ppm. Aromatic protons show coupling patterns dependent on substituent positions .
- IR Spectroscopy : Strong absorption bands for -COOH (2500–3300 cm⁻¹, broad) and C-Cl (600–800 cm⁻¹) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, critical for confirming regiochemistry .
Q. How should researchers handle solubility and stability challenges during experiments with this compound?
- Methodological Answer :
- Solubility : The compound is soluble in polar solvents like ethanol and DMF but insoluble in water. For aqueous reactions, use co-solvents (e.g., DMSO:water mixtures) .
- Stability : Store under inert gas (argon) at -20°C to prevent oxidation of the sulfanyl group. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How do electronic effects of the sulfanyl and chloro substituents influence reaction mechanisms in nucleophilic aromatic substitution?
- Methodological Answer : The electron-withdrawing Cl group activates the benzene ring toward nucleophilic attack at the meta position, while the sulfanyl (-SH) group exerts a weaker electron-donating effect. Computational studies (e.g., DFT calculations) can model charge distribution to predict reactive sites. For example:
- Substitution reactions : Use NH₃/NaOH to replace Cl with -NH₂, monitored by HPLC to track intermediate formation .
- Oxidation : KMnO₄ oxidizes -SH to -SO₃H, requiring strict pH control (pH 7–9) to avoid over-oxidation .
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in complex reactions?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Pistachio and Reaxys databases identify feasible precursors and reaction pathways. For instance, AI-driven synthesis planners suggest one-step routes using chlorinated benzoic acids as starting materials .
- DFT Simulations : Calculate Fukui indices to map electrophilic/nucleophilic sites. For example, the C-3 position (Cl-substituted) shows higher electrophilicity, favoring nucleophilic attack .
Q. How can researchers resolve contradictions in crystallographic data when determining the solid-state structure?
- Methodological Answer :
- Data Refinement : Use SHELXL to refine crystal structures with high-resolution data (R-factor < 5%). For twinned crystals, apply TwinLaw matrices to deconvolute overlapping reflections .
- Validation Tools : Check CIF files with PLATON to identify outliers in bond angles or torsional strain .
Q. What structural modifications enhance the pharmacological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Derivatives like bumetanide (a diuretic) replace the sulfanyl group with sulfonamide (-SO₂NH₂) to improve target binding. Synthesize analogs via:
- Sulfonamide formation : React with sulfamoyl chloride (ClSO₂NH₂) in pyridine .
- Bioisosteric replacement : Substitute Cl with CF₃ to enhance lipophilicity and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
